molecular formula C10H12ClNO B15260545 2-(Azetidin-3-yl)-5-chloro-4-methylphenol

2-(Azetidin-3-yl)-5-chloro-4-methylphenol

Cat. No.: B15260545
M. Wt: 197.66 g/mol
InChI Key: BWGBHBRXKASKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-5-chloro-4-methylphenol (CAS No. 1955507-28-4) is a heterocyclic compound featuring an azetidine ring fused to a substituted phenol moiety. Its molecular formula is C₁₂H₁₃ClF₃NO₃, with a molecular weight of 311.68 g/mol and a purity specification of ≥97% .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chloro-4-methylphenol

InChI

InChI=1S/C10H12ClNO/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11/h2-3,7,12-13H,4-5H2,1H3

InChI Key

BWGBHBRXKASKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol typically involves the formation of the azetidine ring followed by its attachment to the chlorinated phenol moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production of this compound may involve multi-step sequences starting from readily available precursors. The process often includes nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the para position of the phenolic ring is highly reactive due to its electron-withdrawing nature and para-substitution pattern. This positions it as a prime candidate for nucleophilic aromatic substitution (NAS) reactions.

  • Mechanism : The electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., hydroxide, amines, thiols) at the chlorine-substituted position.

  • Conditions : Typically requires strong nucleophiles (e.g., NaNH₂) and elevated temperatures.

  • Products : Substituted phenolic derivatives (e.g., hydroxy, amino, or thioether analogs).

  • Applications : This reaction pathway is critical for generating biologically active derivatives, such as antimicrobial or anticancer agents .

Azetidine Ring Reactivity

The azetidine (4-membered cyclic amine) moiety introduces additional reactivity, particularly in ring-opening and substitution reactions.

Ring-Opening Reactions

Azetidine rings are prone to cleavage under acidic or basic conditions due to ring strain. For example:

  • Acidic Conditions : Reacts with strong acids (e.g., HCl) to form acyclic amine salts.

  • Basic Conditions : Ring-opening via nucleophilic attack (e.g., with water or alcohols) yields diamine derivatives.

Substitution Reactions

The azetidine nitrogen can undergo alkylation or acylation under suitable conditions:

  • Reaction with Chloro Acetyl Chloride : Forms amide derivatives when treated with chloro acetyl chloride in the presence of bases like Et₃N .

  • Reaction with Thioglycolic Acid : Generates thiazolidinone analogs via cyclization .

Phenolic Hydroxyl Group Reactivity

The hydroxyl group (-OH) at position 2 of the phenol ring participates in classic phenolic reactions:

Reaction Type Reagents Products Applications
Esterification Acid chlorides (e.g., acetyl chloride)Phenolic estersSolubility modulation, prodrug design
Alkylation Alkyl halides, bases (e.g., K₂CO₃)Alkoxyphenolic derivativesBioavailability enhancement
Acid-Catalyzed Condensation Carbonyl compounds (e.g., aldehydes)Coumarin or chromone derivativesAntioxidant or antimicrobial agents

Combined Reactivity of Chlorophenolic and Azetidine Moieties

The interplay between the chlorophenolic and azetidine groups enables synergistic reactivity :

  • Expedited Substitution : The azetidine ring’s basicity can deprotonate the phenolic -OH, enhancing nucleophilicity for subsequent reactions .

  • Directed Ortho-Substitution : The azetidine substituent may influence regioselectivity in electrophilic aromatic substitution reactions .

Antimicrobial Activity Correlation

  • Chlorine Substitution : Preserved activity in derivatives where the chloro group is retained (e.g., azetidine-amide hybrids) .

  • Azetidine Modifications : Ring-opening or substitution reduced antimicrobial efficacy, highlighting the importance of the intact azetidine structure .

Structural Stability

  • Thermal Stability : Phenolic -OH and chloro groups stabilize the azetidine ring against premature decomposition .

  • pH Sensitivity : Basic conditions favor azetidine ring-opening, while acidic conditions preserve its integrity .

Synthetic Pathways for Analog Design

Synthetic Route Key Steps Product Citations
Amide Coupling Reaction with chloro acetyl chloride followed by amide coupling with aminesAzetidine-amide hybrids
Ring-Forming Cyclization Condensation of azetidine precursors with carbonyl compoundsThiazolidinone or β-lactam derivatives
Nucleophilic Substitution Treatment with amines/thiols under basic conditionsSubstituted chlorophenolic derivatives

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloro-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-5-chloro-4-methylphenol exerts its effects involves interactions with molecular targets and pathways. The azetidine ring and chlorinated phenol group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Azetidine-Containing Compounds

  • 5-[4-(Azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one (CAS: AGN-PC-04VBXN): This compound shares the azetidine core but incorporates a thiazolo-pyridinone scaffold and methoxy-chlorophenyl substituents. The extended conjugation in its structure may enhance binding affinity in enzyme-targeted therapies compared to the simpler phenol derivative .

Chlorophenyl/Methylphenol Derivatives

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: While lacking an azetidine ring, this pyridine-based compound shares chloro and methylphenyl substituents. The amino group at position 2 enhances solubility in polar solvents, a property less pronounced in the phenolic target compound .
  • 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole: The dihydropyrazole-thiazole hybrid demonstrates how halogen substitution (Cl vs. F) modulates electronic effects.

Key Observations :

  • The target compound’s synthesis is less described in the provided evidence compared to analogues, which often employ reflux with nitriles or amines .
  • Triethylamine is a common catalyst in azetidine-containing syntheses, suggesting its utility in deprotonation or cyclization steps .

Solubility and Stability

  • 2-(Azetidin-3-yl)-5-chloro-4-methylphenol: The phenolic -OH group may confer moderate aqueous solubility, though the trifluoroacetic acid salt form (mentioned in ) likely enhances solubility .
  • Pyridine/Thiazole Analogues: Amino or nitrile groups (e.g., in and ) improve solubility in organic solvents, whereas thiazole rings increase lipophilicity .

Research Implications and Limitations

  • Structural Optimization : The azetidine ring’s strain may limit stability under acidic conditions, necessitating protective strategies during synthesis .
  • Data Gaps: Detailed biological data (e.g., IC₅₀ values) for 2-(azetidin-3-yl)-5-chloro-4-methylphenol are absent in the evidence, highlighting a need for targeted studies.

Biological Activity

2-(Azetidin-3-yl)-5-chloro-4-methylphenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered cyclic amine, along with a chloro and methyl group attached to a phenolic structure. The unique combination of these functional groups contributes to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-(Azetidin-3-yl)-5-chloro-4-methylphenol exhibit significant antimicrobial properties. For instance, derivatives of azetidinones have been evaluated for their antibacterial and antifungal activities against various pathogens:

CompoundActivity TypeTarget OrganismsMIC (µg/mL)
2-(Azetidin-3-yl)-5-chloro-4-methylphenolAntibacterialStaphylococcus aureus, E. coli64
Similar Azetidinone DerivativesAntifungalCandida albicans32

These results indicate that this class of compounds may serve as effective agents against resistant strains of bacteria and fungi .

Antiproliferative Effects

The antiproliferative effects of azetidinone derivatives have been investigated in cancer cell lines. For example, compounds related to 2-(Azetidin-3-yl)-5-chloro-4-methylphenol have shown promising results in inhibiting the growth of breast cancer cells (MCF-7):

CompoundCell LineIC50 (nM)Mechanism
2-(Azetidin-3-yl)-5-chloro-4-methylphenolMCF-731Tubulin polymerization inhibition
Related AzetidinonesMCF-717Induction of apoptosis

The mechanism involves targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Study on Antimicrobial Activity : A series of azetidinone derivatives were synthesized and tested against common bacterial strains. The study found that modifications in the azetidine ring significantly influenced antimicrobial potency, with some compounds exhibiting MIC values lower than standard antibiotics .
  • Cancer Cell Line Evaluation : In another study focusing on breast cancer, specific azetidinone derivatives were shown to induce apoptosis in MCF-7 cells through the inhibition of tubulin polymerization. This study highlighted the potential for these compounds to serve as lead candidates for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.